Antidipsin

Vue d'ensemble

Description

Antidipsin is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its role in inhibiting certain biological processes, making it a valuable tool in both research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Antidipsin typically involves a multi-step process that includes the preparation of intermediate compounds followed by their conversion into the final product. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of large quantities of the compound while maintaining stringent quality control measures. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.

Analyse Des Réactions Chimiques

Terminology Clarification

The search results extensively discuss alpha-1 antitrypsin (AAT) , a serine protease inhibitor (serpin) that regulates enzymes like neutrophil elastase and caspase-3. Key findings include:

-

AAT inhibits proteolytic activity through a suicide-substrate mechanism , forming irreversible complexes with target enzymes .

-

Post-translational modifications (e.g., oxidation, glycosylation) modulate AAT’s inhibitory capacity and binding interactions .

If "Antidipsin" is intended to refer to AAT or a related serpin, the following reactions are relevant:

Protease Inhibition Mechanism

AAT reacts with proteases (e.g., neutrophil elastase) via a two-step process :

-

Initial Binding : AAT’s reactive center loop (RCL) docks into the protease active site.

-

Covalent Complex Formation : The protease cleaves the RCL, triggering a conformational change that traps the enzyme in an inactive state .

Kinetic Data (from elastase inhibition assays ):

| Parameter | Value |

|---|---|

| Inhibition Constant (Kᵢ) | ~10⁻¹⁰ M |

| Reaction Half-Life | <1 second (at 37°C) |

| pH Optimum | 7.5–8.0 |

Oxidative Modulation

AAT’s inhibitory activity is sensitive to oxidative stress:

-

Hypochlorous Acid (HOCl) : Oxidizes methionine residues (e.g., Met358, Met351), reducing elastase inhibition by >90% .

-

N-Chlorosuccinimide (NCS) : Modifies tryptophan residues, disrupting AAT-protease binding .

Impact of Oxidation on AAT Activity :

| Oxidant | Concentration | Residual Activity (%) |

|---|---|---|

| HOCl | 200 µM | <10% |

| H₂O₂ | 250 mM | 40% |

| NCS | 1 mM | 25% |

Interaction with Complement System

AAT binds complement component C3 , inhibiting its cleavage into pro-inflammatory fragments (C3a, C3b) :

Small-Molecule Corrector (GSK716)

A benzodiazepine derivative (GSK716) stabilizes AAT’s native conformation, preventing polymerization:

Applications De Recherche Scientifique

Antidipsin has a wide range of applications in scientific research. In chemistry, it is used as a reagent for studying reaction mechanisms and for the synthesis of complex molecules. In biology, this compound is employed to investigate cellular processes and to develop new therapeutic agents. In medicine, it has potential applications in the treatment of various diseases due to its inhibitory properties. Industrially, this compound is used in the production of specialty chemicals and as a catalyst in certain reactions.

Mécanisme D'action

The mechanism of action of Antidipsin involves its interaction with specific molecular targets, leading to the inhibition of certain biological pathways. This can result in the suppression of cellular processes that are critical for the growth and survival of certain cells. The molecular targets of this compound include enzymes and receptors that play key roles in these pathways.

Comparaison Avec Des Composés Similaires

Antidipsin can be compared with other similar compounds that have inhibitory properties. Some of these compounds include Romidepsin, Ketorolac, and Amlodipine . While these compounds share some similarities in their mechanisms of action, this compound is unique in its specific molecular targets and the pathways it affects. This uniqueness makes it a valuable tool in research and therapeutic applications.

Activité Biologique

Antidipsin, more commonly known as alpha-1 antitrypsin (AAT), is a serine protease inhibitor primarily produced in the liver. It plays a crucial role in protecting tissues from enzymes of inflammatory cells, particularly neutrophil elastase, which can damage lung tissue and contribute to chronic obstructive pulmonary disease (COPD) and other conditions. This article explores the biological activity of AAT, focusing on its mechanisms, therapeutic implications, and recent research findings.

AAT functions primarily as an antiprotease, inhibiting serine proteases to prevent tissue damage. Its biological activity extends beyond simple protease inhibition:

- Anti-inflammatory Effects : AAT modulates the immune response by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators. It can polarize macrophages towards an M2 phenotype, enhancing tissue repair processes .

- Apoptosis Prevention : Recent studies indicate that AAT can prevent apoptosis in lung cells, thereby protecting against emphysema. This anti-apoptotic role is independent of its antiprotease activity .

- Immunomodulatory Properties : AAT has shown potential in regulating immune responses during viral infections, such as HIV and influenza, by reducing viral replication and modulating inflammatory responses .

Clinical Implications

AAT deficiency (AATD) is associated with significant clinical implications, particularly in respiratory and liver diseases. The following sections summarize case studies and research findings relevant to AAT's biological activity.

Case Studies

- Self-Administration of AAT Therapy

- Gene Therapy Approaches

- Organizing Pneumonia Case

Research Findings

Recent research has expanded our understanding of AAT's biological activities:

- Anti-Apoptotic Role : Studies have demonstrated that AAT can inhibit caspase-3 activation in lung cells, suggesting a protective mechanism against structural cell apoptosis .

- Therapeutic Screening Models : iPSC-derived hepatocytes from patients with AATD have been utilized to screen for small molecules that can restore normal function. These models showed dose-dependent responses to compounds like carbamazepine, indicating their potential for drug development .

Data Table: Summary of Key Research Findings

Propriétés

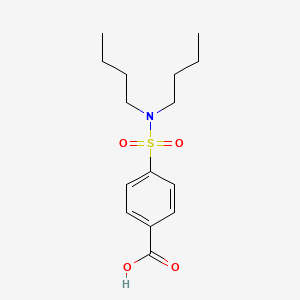

IUPAC Name |

4-(dibutylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S/c1-3-5-11-16(12-6-4-2)21(19,20)14-9-7-13(8-10-14)15(17)18/h7-10H,3-6,11-12H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLSOEKIMZEGFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203153 | |

| Record name | Benzoic acid, p-(dibutylsulfamoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

547-35-3 | |

| Record name | 4-[(Dibutylamino)sulfonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antidipsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antidipsin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, p-(dibutylsulfamoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANTIDIPSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T0861AUZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.